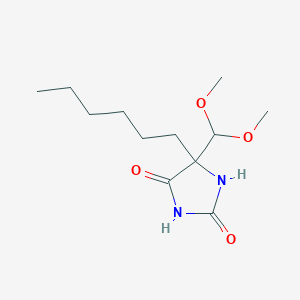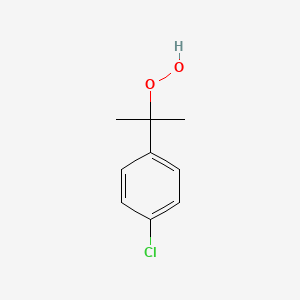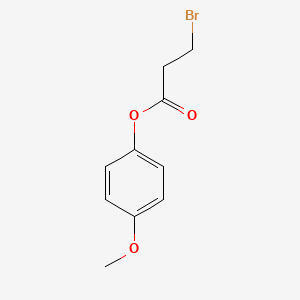
4-Methoxyphenyl 3-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 3-bromopropanoate is an organic compound with the molecular formula C10H11BrO3. It is a brominated ester derivative of 4-methoxyphenol and propanoic acid. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxyphenyl 3-bromopropanoate involves the reaction of 4-methoxyphenol with 3-bromopropanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot method. This involves the use of acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to form the desired bromopropanoate. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3-bromopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The primary product is 4-methoxyphenyl 3-hydroxypropanoate.
Oxidation: The primary product is 4-hydroxyphenyl 3-bromopropanoate.
Scientific Research Applications
4-Methoxyphenyl 3-bromopropanoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is employed in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3-bromopropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromopropanoic acid: Lacks the methoxyphenyl group, making it less versatile in organic synthesis.
4-Methoxyphenyl 2-bromopropanoate: Similar but with the bromine atom on the second carbon, leading to different reactivity patterns.
Uniqueness
4-Methoxyphenyl 3-bromopropanoate is unique due to the combination of the methoxy group and the bromine atom, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and specialty chemicals .
Properties
CAS No. |
6329-88-0 |
|---|---|
Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(4-methoxyphenyl) 3-bromopropanoate |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-2-4-9(5-3-8)14-10(12)6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
SDDQPMKOVOPPDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
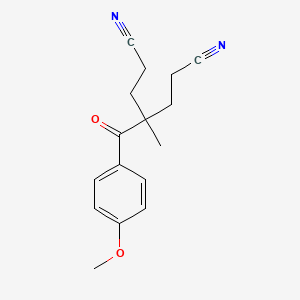

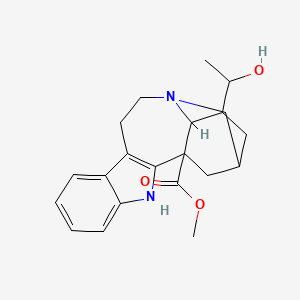

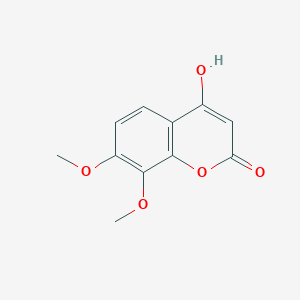

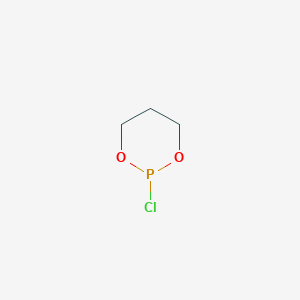
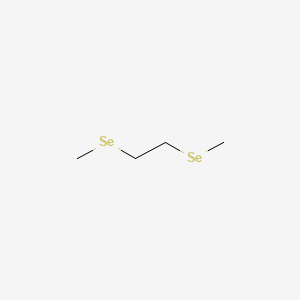

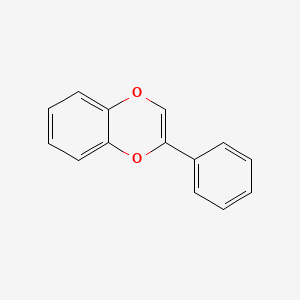
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
